2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-isobutylacetamide 2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-isobutylacetamide
Brand Name: Vulcanchem
CAS No.: 1008247-59-3
VCID: VC0363864
InChI: InChI=1S/C16H23N3O2/c1-9(2)8-17-15(20)7-14-16(21)19-13-6-11(4)10(3)5-12(13)18-14/h5-6,9,14,18H,7-8H2,1-4H3,(H,17,20)(H,19,21)
SMILES: CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NCC(C)C
Molecular Formula: C16H23N3O2
Molecular Weight: 289.37g/mol

2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-isobutylacetamide

CAS No.: 1008247-59-3

Main Products

VCID: VC0363864

Molecular Formula: C16H23N3O2

Molecular Weight: 289.37g/mol

2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-isobutylacetamide - 1008247-59-3

CAS No. 1008247-59-3
Product Name 2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)-N-isobutylacetamide
Molecular Formula C16H23N3O2
Molecular Weight 289.37g/mol
IUPAC Name 2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-methylpropyl)acetamide
Standard InChI InChI=1S/C16H23N3O2/c1-9(2)8-17-15(20)7-14-16(21)19-13-6-11(4)10(3)5-12(13)18-14/h5-6,9,14,18H,7-8H2,1-4H3,(H,17,20)(H,19,21)
Standard InChIKey VGDWQNWCPJFHFE-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NCC(C)C
Canonical SMILES CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NCC(C)C
PubChem Compound 2988238
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator